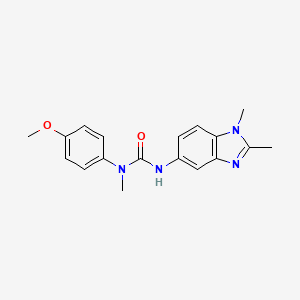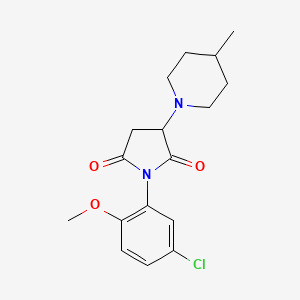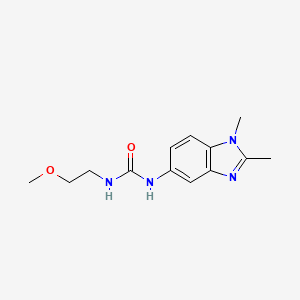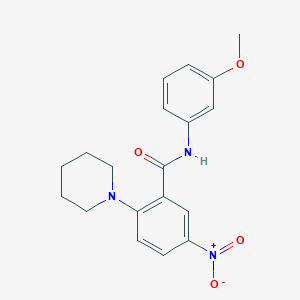
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea
Vue d'ensemble
Description
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 is a member of the benzimidazole family of compounds, which are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound suppresses tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea is that it has a broad spectrum of activity against a wide range of cancer cell lines. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for the research of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea. One area of interest is the development of this compound as a therapeutic agent for cancer treatment. Further studies are needed to optimize the dose and delivery of this compound, as well as to investigate its potential synergistic effects with other cancer therapies. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into the development of new cancer therapies. Finally, the potential applications of this compound in other areas, such as antiviral and antibacterial therapy, should be explored.
Applications De Recherche Scientifique
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-(4-methoxyphenyl)-N-methylurea has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion.
Propriétés
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1-(4-methoxyphenyl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-19-16-11-13(5-10-17(16)21(12)2)20-18(23)22(3)14-6-8-15(24-4)9-7-14/h5-11H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBORBKHJJUNPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(3-bromo-5-ethoxy-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070504.png)
![2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile](/img/structure/B4070508.png)
![{2-bromo-4-[3-(ethoxycarbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B4070519.png)



![N-1,3-benzodioxol-5-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4070541.png)
![7-(3,4-difluorobenzyl)-2-(3-ethynylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4070557.png)
![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)